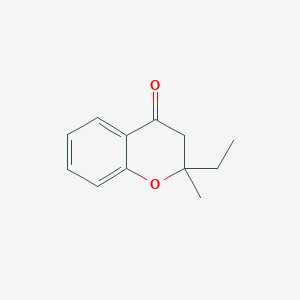

2-Ethyl-2-methyl-chroman-4-one

Descripción

Overview of Chromanone Chemical Class

Chromanones, also known as chroman-4-ones, are a significant class of oxygen-containing heterocyclic compounds. acs.org Their core structure consists of a benzene (B151609) ring fused to a dihydropyran ring, which is a six-membered ring containing one oxygen atom. nih.gov A key feature of the chromanone scaffold is the presence of a ketone group at the 4-position of the dihydropyran ring. researchgate.net Unlike the related chromones, chromanones lack a double bond between the C-2 and C-3 positions of this ring, a structural distinction that can lead to significant variations in biological activity. acs.orgnih.gov This versatile scaffold is found in numerous natural products and serves as a valuable building block in medicinal chemistry for the design and synthesis of new compounds with a wide range of potential applications. nih.govresearchgate.net

Historical Context and Evolution of Research on Chromanones

The history of chromone (B188151) and chromanone research is rooted in the study of natural products. nih.govresearchgate.net Khellin, a chromone extracted from the plant Ammi visnaga, was one of the first compounds of this class to be used in clinical practice for its diuretic and smooth muscle relaxant properties. nih.govresearchgate.netijrpc.com This early work in the mid-20th century spurred further investigation into the synthesis and therapeutic potential of chromone derivatives. nih.govijrpc.com Over the decades, research has expanded significantly, with scientists developing numerous synthetic methodologies to create a diverse array of chromanone analogs. researchgate.net The focus has shifted from isolating naturally occurring compounds to designing and synthesizing novel derivatives with tailored properties, driven by the recognition of the chromanone scaffold as a "privileged structure" in drug discovery. ijrpc.comresearchgate.net

Current Research Landscape Pertaining to Novel Chromanone Derivatives

The current research landscape for novel chromanone derivatives is vibrant and multifaceted, with a strong emphasis on their potential in medicinal chemistry. nih.govresearchgate.net Scientists are actively exploring the synthesis of new chromanone analogs with diverse substituents to investigate their structure-activity relationships. nih.govacs.org A significant area of focus is the development of chromanone-based compounds as inhibitors of various enzymes, such as sirtuins, which are implicated in aging-related diseases. acs.org Furthermore, recent studies have explored the creation of hybrid molecules that fuse the chromanone scaffold with other pharmacophores to develop multifunctional agents, for instance, for the potential treatment of complex conditions like Alzheimer's disease. nih.govucl.ac.uk The development of efficient and environmentally friendly synthetic methods for producing these derivatives also remains an important area of research. researchgate.net

Rationale for In-depth Investigation of 2-Ethyl-2-methyl-chroman-4-one

The in-depth investigation of this compound is warranted due to its role as a building block for more complex molecules with potential therapeutic applications. The structural arrangement of this compound, particularly the substituents at the 2-position, can significantly impact the biological activity of its derivatives. vulcanchem.com For instance, the size and nature of alkyl groups at this position have been shown to be important for the inhibitory activity of chroman-4-ones against certain enzymes. acs.org Therefore, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for the rational design and development of novel chromanone-based compounds with specific biological targets.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-2-methyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRYPLIXFKNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455778 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73509-12-3 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties of this compound

This compound is a pale-yellow to yellow-brown liquid at room temperature. sigmaaldrich.com Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-ethyl-2-methyl-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 73509-12-3 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Liquid |

| Purity | 97% |

| Storage Temperature | Room temperature |

| Source: sigmaaldrich.com |

Spectroscopic Data Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a related compound, 2,2-dimethylchroman-4-one, the methylene (B1212753) protons at the C-3 position typically appear around 2.70 ppm. mdpi.com The methyl protons at the C-2 position are expected to be located at approximately 1.40–1.50 ppm. mdpi.com For this compound, one would expect to see signals corresponding to the ethyl and methyl groups at the C-2 position, as well as the characteristic signals for the aromatic protons.

Infrared (IR) Spectroscopy: The IR spectrum of a chroman-4-one derivative would be characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ).

Computational and Theoretical Investigations of 2 Ethyl 2 Methyl Chroman 4 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules like 2-Ethyl-2-methyl-chroman-4-one.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. d-nb.inforesearchgate.net For chromone (B188151) derivatives, DFT calculations have been successfully employed to determine molecular geometries, vibrational spectra, and electronic properties. d-nb.info Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and biological activity. d-nb.inforesearchgate.net

For instance, studies on other chromone derivatives have shown that a smaller energy gap correlates with higher biological activity. d-nb.inforesearchgate.net It is reasonable to extrapolate that DFT calculations for this compound would reveal the distribution of its molecular orbitals, with the HOMO likely localized on the electron-rich aromatic ring and the LUMO centered around the electron-deficient α,β-unsaturated ketone system.

Other reactivity descriptors that can be calculated using DFT include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.net

These descriptors for this compound would provide valuable insights into its potential chemical behavior and interactions.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for calculating electronic properties and predicting spectroscopic data. arxiv.orgnih.govarxiv.orgnih.gov These methods can be used to predict various spectroscopic features, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. d-nb.info For example, in studies of related chromone derivatives, DFT calculations of 1H and 13C NMR chemical shifts have shown good agreement with experimental data. d-nb.info Similar ab initio calculations for this compound would be invaluable for confirming its structure and understanding its electronic environment.

Molecular Conformation and Dynamics Studies

The three-dimensional shape and flexibility of a molecule are critical to its function, and computational methods are essential for exploring these aspects. libretexts.org

Conformational Analysis via Computational Methods (e.g., Molecular Mechanics, Molecular Dynamics)

The chroman-4-one ring system is not planar and exists in various conformations. acs.orgfiu.edulibretexts.orgyoutube.com The substituents at the C2 position, in this case, an ethyl and a methyl group, will significantly influence the preferred conformation of the dihydropyranone ring. Conformational analysis using methods like molecular mechanics can predict the most stable chair or boat-like conformations. libretexts.orgfiu.edu

In substituted cyclohexanes, which are structurally analogous to the dihydropyranone ring, bulky substituents generally prefer to occupy an equatorial position to minimize steric hindrance. fiu.eduyoutube.com For this compound, it is expected that the ethyl group, being larger than the methyl group, would preferentially adopt an equatorial or pseudo-equatorial position in the most stable conformation. Computational studies on similar 2-substituted chroman-4-ones have confirmed the importance of the substituent's orientation on the molecule's activity. acs.orgnih.gov Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule, showing how it flexes and changes shape over time.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.edunih.gov By mapping the PES, chemists can identify stable conformations (energy minima) and the transition states that connect them. wayne.edu For this compound, a PES map would reveal the energy barriers for the interconversion between different ring conformations, such as the "ring flip" from one chair form to another. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to bind to a biological target.

Intermolecular Interactions and Binding Affinity Predictions (if applicable to biological targets)

While no specific biological targets for this compound have been reported, the chroman-4-one scaffold is known to be a versatile inhibitor of various enzymes, including sirtuins. acs.orgnih.govacs.orggu.seacs.orgnih.gov Computational docking studies are frequently used to predict how a small molecule like this might bind to a protein target. acs.orgnih.gov

These studies can reveal key intermolecular interactions, such as:

Hydrogen bonds: The carbonyl oxygen at position 4 is a likely hydrogen bond acceptor.

Hydrophobic interactions: The benzene (B151609) ring and the ethyl and methyl groups at C2 can engage in hydrophobic interactions with nonpolar amino acid residues in a binding pocket.

Halogen bonding: If the aromatic ring were substituted with halogens, these could form specific halogen bonds. acs.org

A homology model of a potential target protein, such as SIRT2, could be used to perform docking simulations with this compound. acs.org The results of such simulations would provide a hypothetical binding mode and an estimated binding affinity, guiding further experimental studies. For example, in related chroman-4-one inhibitors of SIRT2, the carbonyl oxygen has been shown to interact with a structural water molecule, which in turn interacts with the protein and the NAD+ cofactor. acs.org The substituents on the chroman-4-one ring play a crucial role in determining the potency and selectivity of inhibition. acs.orgnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. d-nb.infonih.gov For the chroman-4-one class of compounds, molecular docking studies have been employed to understand their interactions with various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. nih.govacs.orgmdpi.com

The substituents at the 2-position, in this case, an ethyl and a methyl group, are expected to occupy a hydrophobic pocket within the binding site. The size and conformation of these alkyl groups can significantly influence the binding affinity and selectivity of the compound.

Table 1: Inferred Potential Interactions of this compound Based on Molecular Docking of Analogues

| Interaction Type | Potential Interacting Group on this compound | Corresponding Protein Residues (Hypothetical) |

| Hydrogen Bonding | Carbonyl group (C4=O) | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr) |

| Hydrophobic Interactions | Benzene ring | Aromatic or aliphatic amino acid residues (e.g., Phe, Leu, Val) |

| Hydrophobic Interactions | 2-Ethyl and 2-Methyl groups | Hydrophobic pocket lined with aliphatic residues |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. nih.govrsc.org MD simulations can predict the stability of the binding pose over time, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. researchgate.net

For chroman-4-one derivatives, MD simulations could be used to:

Assess the stability of the docked pose of this compound within a target protein's active site.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

A typical MD simulation protocol would involve placing the docked complex in a simulated physiological environment (water, ions) and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. peerj.com Analysis of the trajectory would reveal the dynamic behavior of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govanalis.com.my

Development of Predictive Models for Biological or Chemical Activity

QSAR studies on various series of chroman-4-one derivatives have been conducted to develop predictive models for activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net These models are typically built using a set of known active and inactive compounds and a variety of molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic).

A hypothetical QSAR model for a series of 2-substituted chroman-4-ones, including this compound, could be developed using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. analis.com.my Such a model would take the form of an equation that relates the biological activity to a combination of calculated descriptors.

Table 2: Example of Descriptors that could be used in a QSAR Model for Chroman-4-one Derivatives

| Descriptor Type | Specific Descriptor | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Wiener Index, Randic Index | Connectivity and branching of the molecule |

Identification of Key Structural Features Influencing Activity

QSAR studies are powerful tools for identifying the key structural features that are either beneficial or detrimental to the desired biological activity. nih.gov For the chroman-4-one scaffold, studies have often highlighted the importance of the substitution pattern on both the benzene ring and the pyranone ring. acs.orgacs.org

In the case of this compound, a QSAR analysis would likely reveal the importance of the steric bulk and hydrophobicity imparted by the ethyl and methyl groups at the C2 position. The model could quantify the optimal size and shape of substituents at this position for a particular biological activity. For instance, it has been shown that for certain activities, an increase in the size of the alkyl substituent at C2 can lead to an increase in potency up to a certain point, after which a further increase in size may lead to a decrease in activity due to steric hindrance. nih.gov

Pharmacophore Modeling and Virtual Screening (if applicable to drug discovery)

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.

For a series of active chroman-4-one derivatives, a pharmacophore model could be generated. This model would likely include features such as:

A hydrogen bond acceptor (from the carbonyl group).

Aromatic rings (from the benzene moiety).

Hydrophobic features (from the alkyl substituents).

Once a statistically validated pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new potential hits. This approach has been successfully applied to the discovery of novel inhibitors for various targets. researchgate.net While no specific pharmacophore model for this compound exists, its structural features could be mapped onto existing pharmacophore models for related chroman-4-one-based inhibitors to assess its potential for a given biological target.

Biological Activities and Mechanistic Studies of 2 Ethyl 2 Methyl Chroman 4 One

In Vitro Biological Evaluations and Screening Assays

A thorough search of the scientific literature yielded no specific data on the in vitro biological evaluation of 2-Ethyl-2-methyl-chroman-4-one. The following subsections, therefore, reflect the lack of available research findings for this compound.

Enzyme Inhibition Studies

There are no published studies detailing the inhibitory effects of this compound on any specific enzymes. While other substituted chroman-4-one derivatives have been investigated as inhibitors of enzymes such as sirtuin 2 (SIRT2), no such data exists for the title compound. acs.orgacs.org

Receptor Binding Assays

No receptor binding assays have been reported for this compound. The affinity and selectivity of this compound for any biological receptors remain undetermined. General methodologies for conducting such assays are well-established, typically involving the use of radiolabeled ligands or fluorescence-based techniques to measure the interaction between a compound and its target receptor. nih.govnih.gov

Cellular Assays (e.g., Cytotoxicity, Proliferation, Apoptosis)

There is no available data on the effects of this compound in cellular assays. Studies to determine its potential cytotoxicity, impact on cell proliferation, or ability to induce apoptosis in various cell lines have not been published. For context, other complex chromene derivatives have demonstrated the ability to induce apoptosis and inhibit cancer cell growth. nih.govacs.org

Antimicrobial and Antifungal Activity Assessments

The potential antimicrobial and antifungal properties of this compound have not been evaluated in any published research. Although the broader chromanone class has shown promise, with some derivatives exhibiting activity against bacteria and fungi like Candida albicans, the specific activity of this compound is unknown. nih.govresearchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

No studies have been conducted to assess the antioxidant potential of this compound. Its capacity for radical scavenging or its mechanism of antioxidant action has not been reported. Related structures, such as certain 4-hydroxy-chromene-2-one derivatives, have been evaluated for their antioxidant properties, but this data cannot be extrapolated to the title compound. nih.gov

Mechanism of Action Investigations

Consistent with the lack of data on its biological activities, there are no published investigations into the mechanism of action of this compound. Elucidating the molecular pathways through which a compound exerts its effects is contingent upon first identifying a measurable biological activity.

Elucidation of Molecular Targets and Pathways

Research into the biological activity of this compound analogues has identified a primary molecular target: Sirtuin 2 (SIRT2) . nih.govacs.orgresearchgate.net Sirtuins are a class of NAD⁺-dependent deacetylating enzymes, and the mammalian family consists of seven members (SIRT1–SIRT7) located in various cellular compartments. nih.gov

SIRT2, in particular, has emerged as a significant drug target due to its involvement in critical cellular processes and its association with various pathologies. acs.orgnih.gov It plays a role in aging-related conditions, including neurodegenerative disorders like Parkinson's, Alzheimer's, and Huntington's disease. nih.gov Furthermore, SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of substrates like α-tubulin, resulting in the inhibition of tumor growth. acs.orgacs.org Studies have also suggested that SIRT2 inhibition may decrease neuronal cell death, highlighting its potential in neuroprotective therapies. nih.govacs.org

Chroman-4-one derivatives have been developed as potent and, crucially, selective inhibitors of SIRT2. nih.govacs.org Many of the most effective compounds demonstrate high selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, which is a vital characteristic for developing targeted therapies with minimal off-target effects. nih.govacs.org

Cellular and Subcellular Localization Studies

The biological activity of this compound and its analogues is intrinsically linked to the localization of its molecular target, SIRT2. Sirtuins are distributed throughout different parts of the cell, and SIRT2 is known to be particularly involved in regulating the cell cycle. nih.govacs.org

To understand the effects of these compounds in a biological context, studies have been conducted on various human cancer cell lines. For instance, chroman-4-one analogues have been evaluated for their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.orgnih.gov The activity observed in these cell-based assays confirms that the compounds can enter cells and interact with their intracellular target. The antiproliferative effects were found to correlate with their potency as SIRT2 inhibitors, further strengthening the evidence that SIRT2 is the primary target within the cellular environment. acs.org

Investigation of Upstream and Downstream Signaling Events

The inhibition of SIRT2 by this compound analogues triggers specific downstream signaling events. The most prominently reported downstream effect is the hyperacetylation of α-tubulin , a known substrate of SIRT2. acs.orgacs.org Acetylation is a key post-translational modification of tubulin that affects microtubule stability and function. By inhibiting SIRT2's deacetylase activity, these compounds increase the level of acetylated α-tubulin, which has been shown to inhibit tumor growth. acs.org

Beyond α-tubulin, the inhibition of SIRT2 is also linked to the acetylation status of other important proteins. For example, increased acetylation of the tumor suppressor protein p53 has been observed with other SIRT2 inhibitors, leading to reduced proliferation in non-small-cell lung cancer cells. acs.org This suggests a potential pathway through which chroman-4-one derivatives may exert their anticancer effects. The observed decrease in neuronal cell death following SIRT2 inhibition also points to downstream neuroprotective pathways being activated. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. Extensive SAR studies on chroman-4-one analogues have provided a clear understanding of the structural requirements for effective SIRT2 inhibition. nih.govacs.org

Identification of Critical Functional Groups for Activity

Several functional groups within the chroman-4-one scaffold have been identified as essential for biological activity.

C4-Carbonyl Group: The ketone group at the 4-position of the chroman ring is indispensable for potent inhibitory activity. acs.org Chemical reduction of this carbonyl to a hydroxyl group, or its complete removal, leads to a significant loss of inhibitory function. acs.org This suggests the carbonyl oxygen may be involved in a critical hydrogen bonding interaction with the enzyme. acs.org

Aromatic Ring Substituents: The presence of substituents on the benzene (B151609) ring portion of the scaffold is necessary to achieve any significant inhibition. acs.org The unsubstituted analogue, 2-pentylchroman-4-one, was found to be inactive, highlighting the importance of these substituents for binding and activity. acs.org

Chroman-4-one Core: The integrity of the chroman-4-one ring system itself is a crucial feature for potent inhibitors. acs.org

Impact of Substituent Effects on Biological Efficacy

The nature and position of various substituents on the chroman-4-one scaffold have a marked effect on biological efficacy.

Substitution at C2: The substituent at the 2-position significantly influences inhibitory potency.

Alkyl Chain Length: An optimal alkyl chain length of three to five carbons is most favorable. Among straight-chain alkyl groups studied, a pentyl group demonstrated the best activity. nih.govacs.org

Branching: Branching of the alkyl chain, particularly near the chroman-4-one ring (e.g., an isopropyl group), diminishes the inhibitory effect against SIRT2 compared to its straight-chain counterpart. acs.org

Bulky Groups: The introduction of bulky groups directly attached to the C2 position also tends to decrease activity. acs.org

Substitution at C6 and C8:

Electronic Effects: Larger, electron-withdrawing groups, such as halogens (Br, Cl), at the 6- and 8-positions are favorable for high potency. nih.govacs.org In contrast, electron-donating groups generally result in less potent inhibitors. nih.gov

Positional Importance: The substituent at the 6-position appears to be more critical for activity than the substituent at the 8-position. nih.gov

The table below summarizes the inhibitory effects of various chroman-4-one analogues against SIRT2, illustrating the impact of different substitution patterns.

| Compound | R2 Substituent | R6 Substituent | R8 Substituent | SIRT2 Inhibition at 200 µM (%) | IC50 (µM) |

| 1a | n-Pentyl | Cl | Br | 88 ± 0.9 | 4.3 |

| 1b | n-Pentyl | H | H | Inactive | >200 |

| 1k | n-Propyl | Cl | Br | 76 ± 3.4 | 10.6 |

| 1l | n-Heptyl | Cl | Br | 57 ± 1.8 | - |

| 1n | Isopropyl | Cl | Br | 52 ± 1.5 | - |

| Dibromo Analogue | n-Pentyl | Br | Br | - | 1.5 |

Data sourced from studies on substituted chroman-4-one derivatives. nih.govacs.org

Stereochemical Influence on Activity Profiles

The this compound structure contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Investigating the biological activity of individual enantiomers is critical, as they can have different potencies and effects.

For a closely related potent analogue, 8-bromo-6-chloro-2-pentylchroman-4-one, the enantiomers were separated and evaluated. acs.org The study revealed that while both enantiomers were active, they displayed only slight differences in their inhibitory activities. acs.org The (S)-enantiomer was found to be modestly more potent than the (R)-enantiomer. acs.orgacs.org Specifically, the IC₅₀ value for the more active enantiomer, designated (-)-1a, was 1.5 µM, whereas its counterpart, (+)-1a, had an IC₅₀ of 4.5 µM. acs.org

To determine the absolute configuration of these enantiomers, a combination of experimental techniques and computational calculations was employed. Density functional theory (DFT) calculations were performed on a structurally simplified model—substituting the 2-pentyl group with a 2-ethyl group, as seen in the core subject of this article—to predict the vibrational circular dichroism (VCD) spectra for the R- and S-enantiomers. acs.org Comparing these calculated spectra with the experimental spectra of the separated enantiomers allowed for the assignment of their absolute configurations. acs.org

Metabolic Pathways and metabolite Identification of this compound (if studied in biological systems)

Extensive literature searches did not yield specific studies on the metabolic pathways and metabolite identification of this compound. However, insights can be drawn from the metabolism of structurally related chromanone compounds.

Enzymatic Biotransformations

No direct studies on the enzymatic biotransformation of this compound have been reported. Research on related compounds, such as other chroman-4-one derivatives, suggests that they can undergo various enzymatic modifications. For instance, studies on other heterocyclic compounds indicate that enzymatic reactions like hydroxylation, oxidation, and conjugation are common metabolic pathways. The specific enzymes involved in the metabolism of the chroman-4-one scaffold are not yet fully elucidated.

Identification of Major Metabolites

There is no available information specifically identifying the major metabolites of this compound. Metabolic studies on analogous compounds often reveal metabolites formed through oxidation of the aromatic ring or the alkyl side chains, as well as glucuronide and sulfate (B86663) conjugates.

Preclinical Pharmacological Profiling (if applicable)

Specific preclinical pharmacological profiling data for this compound is not available in the reviewed literature. However, the broader class of chroman-4-one derivatives has been investigated for various biological activities.

In Vivo Efficacy Studies (without dosage specifics)

No in vivo efficacy studies for this compound have been published. Studies on other chroman-4-one analogs have demonstrated a range of biological effects in animal models. For example, certain substituted chroman-4-ones have shown potential as anti-inflammatory agents and as inhibitors of enzymes like SIRT2. acs.orgtandfonline.com These studies provide a basis for the potential pharmacological activities that could be explored for this compound.

Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage)

There is no published data on the pharmacokinetic and pharmacodynamic properties of this compound. For the broader class of chroman-4-ones, factors such as lipophilicity have been noted to influence their pharmacokinetic profiles. acs.org Modifications to the chroman-4-one structure, such as the introduction of hydrophilic groups, have been explored to improve these properties. acs.org

Toxicological Mechanisms and Safety Assessments (if relevant)

No specific toxicological studies or safety assessments for this compound were found in the public domain. General toxicological considerations for novel chemical entities would involve a battery of tests to assess potential cytotoxicity, genotoxicity, and other adverse effects.

Cytotoxicity Mechanisms

Currently, there is a lack of specific studies detailing the cytotoxicity mechanisms of this compound. However, research on various other substituted chroman-4-one derivatives has revealed several mechanisms through which these compounds can exert cytotoxic effects, primarily in cancer cell lines.

The cytotoxic activity of chroman-4-one derivatives is often associated with their ability to induce apoptosis, or programmed cell death. For instance, certain 2-substituted chroman-4-ones have demonstrated the ability to trigger apoptosis in human cancer cells. acs.org The structural features of these derivatives, such as the nature of the substituent at the C-2 position, significantly influence their cytotoxic potency. Studies on 2-alkyl-chroman-4-ones have shown that the length and branching of the alkyl chain can impact their activity. acs.org

Furthermore, some chroman-4-one analogues have been identified as inhibitors of specific cellular targets, such as sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis. acs.orgacs.org Inhibition of SIRT2 by certain chroman-4-one derivatives has been correlated with their antiproliferative effects in cancer cells. acs.org The interaction with such molecular targets represents a key mechanism of cytotoxicity for this class of compounds.

While no specific data is available for this compound, it is plausible that its cytotoxic potential, if any, would be mediated by similar mechanisms, such as the induction of apoptosis or the inhibition of critical cellular enzymes. The presence of both an ethyl and a methyl group at the C-2 position would create a specific stereoelectronic environment that would dictate its interaction with biological macromolecules.

Table 1: Cytotoxicity of Selected Chroman-4-one Derivatives (Analogues)

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |

| 2-Alkyl-chroman-4-ones | Various cancer cell lines | Inhibition of cell proliferation, SIRT2 inhibition | acs.orgacs.org |

| 2-(2-Phenylethyl)chromones | Various cancer cell lines | Anticancer and anti-inflammatory activities | researchgate.netnih.govmdpi.com |

Note: This table presents data for analogous compounds to infer potential activities, as no direct data for this compound was found.

Genotoxicity and Mutagenicity Studies

There is currently no specific information available from genotoxicity and mutagenicity studies conducted on this compound. The assessment of genotoxicity, the property of chemical agents to damage the genetic information within a cell, and mutagenicity, the induction of permanent and transmissible changes in the DNA sequence, is a critical component of toxicological evaluation. Standard assays for these endpoints include the Ames test for mutagenicity in bacteria and the in vitro chromosomal aberration test in mammalian cells. nih.govaniara.comnih.govnih.govfda.gov

Research on other chromone (B188151) derivatives, which share a similar core structure with chroman-4-ones, has indicated that their mutagenic potential is highly dependent on their substitution pattern. For example, some hydroxylated chromones have been shown to be mutagenic in the Ames test. The absence of such specific functional groups on this compound might suggest a different genotoxic profile.

Given the absence of direct experimental data, any discussion on the genotoxicity and mutagenicity of this compound remains speculative. To ascertain its potential to cause genetic damage, this compound would need to be evaluated in a standard battery of genotoxicity tests, including assessments for gene mutations, chromosomal damage, and aneuploidy.

Table 2: Genotoxicity and Mutagenicity of Selected Chromone Analogues

| Compound/Analogue | Test System | Result | Reference |

| 2-Halocinnamaldehydes | Ames test, SOS chromotest | Mutagenic | nih.gov |

Note: This table presents data for analogous compounds to infer potential activities, as no direct data for this compound was found.

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 2 Methyl Chroman 4 One Analogues

Exploration of Key Reaction Pathways

The inherent chemical functionalities of the 2-ethyl-2-methyl-chroman-4-one core allow for a range of reactions, including nucleophilic and electrophilic attacks, oxidation and reduction, as well as ring-opening and ring-closing transformations.

Nucleophilic and Electrophilic Reactivity of the Chromanone Core

The chromanone core possesses both nucleophilic and electrophilic centers, making it amenable to a wide array of chemical modifications.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the carbonyl carbon at the C4 position. This electrophilic carbon readily reacts with various nucleophiles. For instance, the reduction of the carbonyl group with hydride reagents like sodium borohydride (B1222165) proceeds via nucleophilic addition of a hydride ion. organic-chemistry.orgsigmaaldrich.com The enol or enolate form of the chromanone, generated under basic or acidic conditions, can act as a nucleophile. This reactivity is exploited in reactions such as aldol (B89426) condensations and Mannich reactions at the C3 position. byjus.comwikipedia.orglibretexts.orgwikipedia.orgchemistrysteps.comlibretexts.org

Electrophilic Reactivity: The aromatic ring of the chromanone core is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating effect of the ether oxygen and the deactivating effect of the carbonyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. nih.govadichemistry.com

Oxidation and Reduction Reactions

Oxidation: The chromanone scaffold can undergo various oxidation reactions. A common transformation is the oxidation of the C2-C3 single bond to a double bond, converting the chroman-4-one into a chromone (B188151). This is often achieved by an initial bromination at the C3 position followed by dehydrobromination. nih.gov Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to oxidize the corresponding secondary alcohol (obtained from reduction of the carbonyl group) back to the chroman-4-one. chemistrysteps.comlibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Reduction: The carbonyl group at C4 is readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netrsc.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The choice of reducing agent can influence the stereoselectivity of the resulting alcohol.

| Reaction Type | Reagent | Product | Reference(s) |

| Oxidation | Pyridinium tribromide (Py·Br₃) then CaCO₃ | 2-Alkyl-chromone | nih.gov |

| Reduction | Sodium borohydride (NaBH₄) | 2-Alkyl-chroman-4-ol | nih.govresearchgate.net |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Alkyl-chroman-4-ol | rsc.orgchemistrysteps.commasterorganicchemistry.comyoutube.com |

Ring-Opening and Ring-Closing Reactions

While the chroman-4-one ring is generally stable, it can undergo ring-opening reactions under specific conditions. Strong acidic or basic conditions can lead to the cleavage of the ether linkage. For instance, treatment with strong acids can protonate the ether oxygen, making the C2 carbon susceptible to nucleophilic attack, which can lead to ring opening. youtube.comgu.senih.govrsc.orgnih.gov

Conversely, intramolecular cyclization reactions are fundamental to the synthesis of the chroman-4-one core itself. A common synthetic route involves the intramolecular oxa-Michael addition of a phenol (B47542) to an α,β-unsaturated ketone. nih.gov

Synthesis of Functionalized Derivatives and Analogues

The versatile reactivity of the this compound scaffold allows for the synthesis of a wide range of functionalized derivatives and analogues with potential applications in medicinal chemistry and materials science. researchgate.netconsensus.app

Introduction of Diverse Functional Groups at Different Positions

Functional groups can be introduced at various positions of the chroman-4-one skeleton, including the C2, C3, and aromatic ring positions.

C2 Position: The synthesis of 2-alkyl-chroman-4-ones is often achieved through a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This allows for the introduction of various alkyl and aryl substituents at the C2 position. organic-chemistry.orgmdpi.comrsc.org

C3 Position: The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl group and can be functionalized through various reactions. Bromination at this position provides a key intermediate for further substitutions. nih.govresearchgate.net This position is also amenable to aldol-type condensations and Mannich reactions, allowing for the introduction of a variety of carbon and nitrogen-containing substituents. byjus.comlibretexts.orgwikipedia.orgchemistrysteps.comlibretexts.org

Aromatic Ring (Positions C5-C8): The aromatic ring can be functionalized using electrophilic aromatic substitution reactions. The substitution pattern is influenced by the existing substituents on the ring. nih.govadichemistry.com

| Position of Functionalization | Reaction Type | Reagents | Functional Group Introduced | Reference(s) |

| C2 | Aldol Condensation/Oxa-Michael Addition | 2'-hydroxyacetophenone, Aldehyde, Base | Alkyl/Aryl | nih.gov |

| C3 | Bromination | Pyridinium tribromide (Py·Br₃) | Bromo | nih.govresearchgate.net |

| C3 | Mannich Reaction | Formaldehyde, Amine | Aminoalkyl | byjus.comlibretexts.orgwikipedia.orgchemistrysteps.com |

| C5-C8 | Electrophilic Aromatic Substitution | Nitrating/Halogenating/Alkylating/Acylating agents | Nitro/Halo/Alkyl/Acyl | nih.govadichemistry.com |

Heterocyclic Ring Fusions and Annulations

The chroman-4-one scaffold can serve as a building block for the synthesis of more complex heterocyclic systems through ring fusion and annulation reactions. These reactions often involve the carbonyl group and the adjacent C3 position or functional groups on the aromatic ring. For example, condensation reactions of chroman-4-ones with bifunctional reagents can lead to the formation of fused heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net While many of these reactions have been more extensively studied starting from chromones, the principles can be extended to chroman-4-one derivatives.

Click Chemistry and Bioconjugation Strategies

While direct applications of this compound in click chemistry and bioconjugation are not extensively reported, its scaffold can be functionalized to incorporate moieties suitable for these advanced chemical strategies. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.govnih.gov

To prepare this compound for click chemistry, a terminal alkyne or an azide (B81097) group would need to be introduced into the molecule. This could be achieved through the derivatization strategies mentioned previously. For instance, a 3-bromo-2-ethyl-2-methyl-chroman-4-one intermediate could be reacted with sodium azide to yield the corresponding 3-azido derivative. Alternatively, an alkyne-containing nucleophile could be used. Once functionalized, these derivatives can be "clicked" onto other molecules bearing the complementary functional group.

Bioconjugation involves the linking of a biomolecule, such as a protein or a nucleic acid, to another molecule, often for the purpose of creating probes for biological research or for targeted drug delivery. nih.gov A chroman-4-one derivative equipped with a click-chemistry handle could be conjugated to a biomolecule that has been similarly modified. This would allow for the attachment of the chroman-4-one scaffold to a biological target, potentially for studying its interactions or for delivering it to a specific cellular location.

The table below outlines a hypothetical strategy for preparing a this compound derivative for bioconjugation:

| Step | Reaction | Starting Material | Reagents | Product | Purpose |

| 1 | Bromination | This compound | Bromine | 3-Bromo-2-ethyl-2-methyl-chroman-4-one | Creation of a reactive intermediate |

| 2 | Azide Introduction | 3-Bromo-2-ethyl-2-methyl-chroman-4-one | Sodium azide | 3-Azido-2-ethyl-2-methyl-chroman-4-one | Introduction of a click chemistry handle |

| 3 | Click Reaction | 3-Azido-2-ethyl-2-methyl-chroman-4-one and an alkyne-modified biomolecule | Copper(I) catalyst | Biomolecule-chroman-4-one conjugate | Bioconjugation |

Polymerization and Material Science Applications

The application of this compound in polymerization and material science is a nascent area of research. However, the inherent properties of the chroman-4-one scaffold suggest potential avenues for exploration. The incorporation of heterocyclic compounds into polymer backbones or as pendant groups can impart unique thermal, optical, and electronic properties to the resulting materials.

For this compound to be used in polymerization, it would need to be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This could potentially be achieved by introducing a hydroxyl group onto the aromatic ring, followed by esterification with acryloyl chloride. The resulting monomer could then be copolymerized with other monomers, such as methyl methacrylate, to create functional polymers. researchgate.net The chroman-4-one unit within the polymer could then be further modified, offering a platform for creating advanced materials with tunable properties.

In the realm of material science, chroman-4-one derivatives could be investigated for applications such as organic light-emitting diodes (OLEDs) or as components of photosensitive materials, given the chromophoric nature of the benzopyranone system. The specific substitution pattern of this compound would influence its photophysical properties. Further research is required to fully elucidate the potential of this compound and its derivatives in these advanced applications.

Advanced Analytical and Bioanalytical Methodologies for 2 Ethyl 2 Methyl Chroman 4 One

Chromatographic Separations in Complex Matrices

Chromatography is a fundamental technique for separating 2-Ethyl-2-methyl-chroman-4-one from intricate mixtures such as biological fluids or environmental samples. nih.gov The choice of chromatographic method depends on the compound's physicochemical properties and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. wjpmr.com Method development is a critical process that involves optimizing various parameters to achieve the desired separation. amazonaws.com

Method Development: The development of a robust HPLC method for this compound would typically involve a systematic approach to optimize separation conditions. wjpmr.com Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector. amazonaws.com Given the structure of this compound, a reversed-phase HPLC method is often the preferred starting point.

A typical starting point for method development could be a C18 column, which separates compounds based on their hydrophobicity. ms-editions.cl The mobile phase would likely consist of a mixture of an aqueous component (like water with a small amount of acid, such as formic or trifluoroacetic acid, to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure efficient elution of the compound.

Column Selection: A C18 stationary phase is a common initial choice for separating moderately non-polar compounds like this compound.

Mobile Phase Optimization: A gradient of acetonitrile and water is often effective. The pH of the aqueous phase may be adjusted to optimize peak shape and retention time. amazonaws.com

Detection: UV detection is a common choice for chromanones due to the presence of the chromophore in their structure. The detection wavelength would be set at the absorbance maximum of this compound.

Validation: Once a suitable HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. pharmaguideline.comresearchgate.net Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromtech.com Since this compound may have limited volatility due to its molecular weight and polarity, derivatization is often necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. colostate.eduresearchgate.net

Derivatization: Derivatization involves chemically modifying the analyte to enhance its analytical properties. researchgate.net For a compound like this compound, which contains a ketone functional group, several derivatization strategies can be employed. The primary goals of derivatization for GC are to increase volatility and improve chromatographic peak shape and detectability. chromtech.com

Common derivatization reactions for ketones include:

Silylation: This is one of the most common derivatization techniques in GC. chromtech.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, although this is more common for compounds with -OH, -NH, or -SH groups. sigmaaldrich.com For ketones, silylation might target the enol form.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to introduce a fluoroacyl group, which can increase volatility and enhance detection by an electron capture detector (ECD). gcms.cz

Alkylation: This process can also be used to modify the functional groups to increase volatility. researchgate.net

The choice of derivatizing reagent depends on the specific functional groups present in the molecule and the desired analytical outcome. gcms.cz

| Derivatization Method | Reagent Example | Target Functional Group |

| Silylation | BSTFA | Enol form of the ketone |

| Acylation | TFAA | Ketone (after conversion) |

| Oximation | Hydroxylamine | Ketone |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial in pharmaceutical and biological studies. selvita.comselvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. selvita.comchromatographyonline.comafmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional liquid chromatography. chromatographyonline.comafmps.be

Method Development for Chiral SFC: Developing a chiral SFC method for this compound involves screening various chiral stationary phases (CSPs) and optimizing the mobile phase composition. chiraltech.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and have proven to be very effective for a broad range of chiral compounds. chiraltech.com

Mobile Phase: The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as an alcohol (methanol, ethanol, or isopropanol), to increase the solvent strength and improve peak shape. afmps.bechiraltech.com Additives, such as basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) compounds, can be added in small amounts to the modifier to improve the separation of basic or acidic analytes, respectively. chiraltech.com

The advantages of SFC for chiral separations include reduced analysis time, lower consumption of organic solvents, and often complementary selectivity to HPLC. chromatographyonline.comafmps.be

| Parameter | Description |

| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., methanol) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Advantages | Fast analysis, reduced solvent consumption, high efficiency |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like LC or GC, it provides high sensitivity and selectivity, making it ideal for the analysis of compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations (trace levels) in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion (typically the protonated molecule [M+H]+) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and one or more specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and significantly reduces background noise, allowing for the quantification of analytes at picogram or even femtogram levels.

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, affecting the accuracy and precision of the quantification. nih.gov Proper sample preparation and the use of an appropriate internal standard are crucial to mitigate matrix effects. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. pharmaron.com This capability is particularly valuable for metabolite profiling, where the goal is to identify the various metabolic products of a parent compound like this compound after it has been processed in a biological system. pharmaron.comnih.gov

When this compound is metabolized, various enzymatic reactions can occur, such as hydroxylation, oxidation, or conjugation, leading to the formation of different metabolites. nih.gov By analyzing a biological sample (e.g., from an in vitro incubation with liver microsomes) with LC-HRMS, it is possible to detect these metabolites. nih.gov

The accurate mass measurements provided by HRMS allow for the generation of a list of potential elemental formulas for each detected metabolite. mdpi.com This information, combined with the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments, can be used to elucidate the structure of the metabolites. pharmaron.comescholarship.org This approach is essential for understanding the metabolic fate of this compound in biological systems. pharmaron.com

| Technique | Primary Application | Key Advantages |

| LC-MS/MS | Trace quantification in complex matrices | High sensitivity, high selectivity |

| HRMS | Metabolite identification and profiling | Accurate mass measurement, elemental composition determination |

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Imaging Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is a powerful mass spectrometry technique used to visualize the spatial distribution of molecules within a thin tissue section. In a typical MALDI imaging workflow, a tissue slice is coated with a matrix that co-crystallizes with the analyte of interest. A pulsed laser is then fired at the sample, desorbing and ionizing the analyte molecules, which are subsequently detected by a mass spectrometer. This process is repeated across the entire tissue section to generate a map of the analyte's distribution.

For a compound like this compound, MALDI imaging could be instrumental in determining its localization in various biological tissues following administration in preclinical studies. For instance, if this compound is being investigated for its effects on brain tissue, MALDI imaging could reveal its accumulation in specific regions like the cortex or medulla. nih.gov The selection of an appropriate matrix and optimization of laser fluency would be critical for achieving high-resolution images.

Hypothetical Application of MALDI Imaging:

| Parameter | Value |

| Analyte | This compound |

| Tissue Type | Mouse Brain Section |

| Matrix | Sinapinic Acid |

| Laser Wavelength | 337 nm |

| Spatial Resolution | 50 µm |

| Observed m/z | [M+H]⁺ |

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

Fluorescence Spectroscopy for Binding Studies

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of small molecules to macromolecules, such as proteins or DNA. uni-heidelberg.de This method relies on changes in the fluorescence properties of either the small molecule or the macromolecule upon binding. These changes can include shifts in the emission wavelength, and increases or decreases in fluorescence intensity. nih.govmdpi.com

In the context of this compound, if the compound is intrinsically fluorescent, its binding to a target protein could be monitored by observing changes in its fluorescence spectrum. researchgate.net Alternatively, if the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of the non-fluorescent chroman-4-one derivative could quench this fluorescence, providing a means to quantify the binding affinity. mdpi.com Fluorescence competition assays could also be employed, where the displacement of a known fluorescent ligand from the binding site by this compound is measured. nih.gov

Illustrative Data from a Fluorescence Binding Assay:

| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 50 | 50 |

| 100 | 30 |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, CD spectroscopy can be used to determine its absolute configuration and study its conformational changes upon interaction with other molecules. nih.govacs.org

The experimental CD spectrum of an enantiomerically pure sample of this compound can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration (R or S). nih.gov Furthermore, changes in the CD spectrum upon binding to a target macromolecule can provide insights into conformational changes in either the small molecule or the macromolecule. rsc.org Vibrational Circular Dichroism (VCD) is another powerful technique that can provide detailed structural information.

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.govnih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. researchgate.net

SPR can be used to determine the kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of the interaction between this compound and its biological target. researchgate.net This technique provides valuable quantitative data on the binding dynamics, which is crucial for understanding the mechanism of action of a potential drug candidate.

Example of Kinetic Data from an SPR Experiment:

| Analyte Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |

| 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| 100 | 1.3 x 10⁵ | 2.4 x 10⁻³ | 18.5 |

| 200 | 1.2 x 10⁵ | 2.6 x 10⁻³ | 21.7 |

Electrochemical Sensing and Biosensor Development for this compound

Voltammetric Techniques

Voltammetric techniques are a class of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. researchgate.netlibretexts.org These methods are highly sensitive and can be used for the quantitative analysis of electroactive compounds. nih.gov For a molecule like this compound, which may possess oxidizable or reducible functional groups, voltammetric methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be developed for its detection and quantification. brown.edu

The development of a voltammetric sensor for this compound would involve the selection of a suitable electrode material (e.g., glassy carbon, gold, or a modified electrode) and the optimization of experimental parameters such as pH, supporting electrolyte, and potential waveform. nih.gov Such a sensor could be applied for the rapid and low-cost determination of the compound in various samples.

Potential Voltammetric Parameters for Detection:

| Technique | Working Electrode | Potential Range (V vs. Ag/AgCl) | Peak Potential (V) |

| Cyclic Voltammetry | Glassy Carbon | -1.0 to +1.5 | +0.85 (Oxidation) |

| Differential Pulse Voltammetry | Boron-Doped Diamond | -0.5 to +1.2 | +0.78 (Oxidation) |

Amperometric and Potentiometric Biosensors

The detection of specific organic molecules such as this compound in various samples necessitates the development of highly sensitive and selective analytical tools. Amperometric and potentiometric biosensors represent a promising frontier in this regard, offering advantages like rapid analysis, potential for miniaturization, and cost-effectiveness. researchgate.net While specific biosensors for this compound are not extensively documented in current literature, the principles applied to other chromanone derivatives and similar heterocyclic compounds provide a strong foundation for their prospective development.

Potentiometric Biosensors: These devices measure the potential difference between a working electrode and a reference electrode under near-zero current conditions. nih.gov The core of a potentiometric biosensor is an ion-selective membrane that interacts specifically with the target analyte. This interaction generates a change in the membrane potential, which is logarithmically proportional to the concentration of the analyte. researchgate.net

For this compound, a hypothetical potentiometric sensor could be constructed using a polymeric membrane (e.g., polyvinyl chloride - PVC) doped with a specially designed ionophore. This ionophore would need to have a molecular structure that creates a cavity or binding site complementary to the chromanone structure, enabling selective recognition. The development of such sensors often involves screening various plasticizers and ionophores to optimize selectivity and sensitivity. acs.org Carbon materials like graphene or carbon nanotubes are increasingly used as solid contact materials in potentiometric sensors to enhance stability and performance. acs.org

Amperometric Biosensors: In contrast, amperometric biosensors operate by applying a constant potential and measuring the change in current resulting from the electrochemical oxidation or reduction of the analyte or a product of an enzymatic reaction involving the analyte. mdpi.com An enzyme-based amperometric biosensor is a common configuration. For a compound like this compound, a suitable enzyme (e.g., a specific oxidase or dehydrogenase) would be immobilized on the electrode surface.

The enzymatic reaction would convert the analyte into an electrochemically active product, such as hydrogen peroxide (H₂O₂). mdpi.com This product is then oxidized or reduced at the electrode surface (often modified with nanoparticles like platinum or gold to improve catalytic activity), generating a measurable current that is directly proportional to the analyte's concentration. mdpi.com The choice of applied potential is critical to ensure sensitivity and minimize interference from other species in the sample. mdpi.com

Below is a table summarizing the performance characteristics of electrochemical biosensors developed for compounds structurally related to chromanones, illustrating the typical analytical parameters that could be expected for a future this compound sensor.

| Analyte (Analogue) | Sensor Type | Principle | Limit of Detection (LOD) | Linear Range | Reference |

| Histamine | Amperometric | Diamine Oxidase immobilized on PtNPs/Graphene | 0.1 µM | 0.5 - 250 µM | mdpi.com |

| Lactate | Amperometric | Lactate Oxidase entrapped in agarose (B213101) gel | Not Specified | Not Specified | mdpi.com |

| General Phenolics | Potentiometric | Ion-Selective Electrode (ISE) with specific ionophore | ~10⁻⁸ M | Logarithmic response | acs.org |

| Creatine | Amperometric | Coupled enzymatic reactions producing H₂O₂ | Not Specified | Not Specified | mdpi.com |

This table is illustrative and based on data for analogous compounds to demonstrate potential performance metrics.

Environmental and Sustainability Aspects of 2 Ethyl 2 Methyl Chroman 4 One

Environmental Fate and Degradation Pathways

Detailed studies on the environmental fate and specific degradation pathways of 2-Ethyl-2-methyl-chroman-4-one are not available in published scientific literature. The following sections outline general degradation pathways that may be relevant, based on research conducted on the core chromanone structure.

There is currently no available data from photodegradation studies of this compound or the parent chromanone compound. Photodegradation is a process by which a chemical is broken down by light, and it can be a significant environmental degradation pathway for some organic compounds. The rate and products of photodegradation are dependent on the chemical structure and environmental conditions. Without experimental data, the susceptibility of this compound to photodegradation remains unknown.

Specific data on the biodegradation of this compound in aquatic and soil environments is not currently available. Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of chemicals from the environment. The rate of biodegradation can be influenced by factors such as the chemical structure of the compound, and the presence of suitable microbial populations in the soil or water.

While specific data for this compound is lacking, research has been conducted on the microbial transformation of the parent compound, chromanone. One study investigated the transformation of chromanone using a variety of microorganisms and found that the fungus Aspergillus niger was capable of metabolizing it. nih.govresearchgate.net The transformation resulted in the formation of two main products: chromone (B188151) and chromanol. nih.govresearchgate.net This suggests that microorganisms, particularly fungi, may have the enzymatic capability to transform the chromanone ring system. The ethyl and methyl substituents on this compound may affect the rate and products of such transformations.

| Substrate | Microorganism | Transformation Products | Yield (%) |

|---|---|---|---|

| Chromanone | Aspergillus niger | Chromone, Chromanol | 2 |

Ecotoxicity Assessments

Specific ecotoxicity assessments for this compound are not available in the scientific literature. The following sections discuss the potential ecotoxicity based on studies of related chromanone derivatives.

There is no available data on the impact of this compound on aquatic organisms. Ecotoxicity studies on representative aquatic species such as fish, invertebrates, and algae are necessary to determine the potential risk of this compound to aquatic ecosystems.

While direct studies on this compound are absent, research on phytotoxic chromenone and chromanone derivatives isolated from the endophytic fungus Daldinia eschscholtzii provides some insight into the potential effects on terrestrial ecosystems, specifically plants. nih.gov In this study, various chromenone and chromanone compounds were tested for their effects on the germination and root growth of several plant species. The results indicated that these compounds, particularly the chromenones, exhibited phytotoxicity, with root growth being the most affected process. nih.gov This suggests that chromanone derivatives have the potential to impact plant life.

| Compound Type | Test Organism | Observed Effect |

|---|---|---|

| Chromanone Derivatives | Panicum miliaceum (monocot) | Inhibition of root growth |

| Chromanone Derivatives | Medicago sativa (dicot) | Inhibition of root growth |

| Chromanone Derivatives | Trifolium pratense (dicot) | Inhibition of root growth |

| Chromanone Derivatives | Amaranthus hypochondriacus (dicot) | Inhibition of root growth |

Life Cycle Assessment Considerations for Synthesis and Application

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction to disposal or recycling. For fine chemicals like this compound, a "cradle-to-gate" or "cradle-to-grave" approach can be considered to identify and quantify environmental hotspots.

Synthesis Phase: The synthesis of chroman-4-one derivatives can have significant environmental impacts, often more so than basic chemical production on a per-kilogram basis. researchgate.netepa.gov Key considerations for the synthesis of this compound include:

Raw Material Acquisition: The origin and extraction of precursor chemicals are the starting point of the life cycle. The environmental burden of these materials, including their carbon footprint and any associated habitat disruption, would be a primary consideration.

Solvent and Reagent Use: The choice of solvents and reagents is a critical factor. Many traditional organic syntheses rely on volatile and potentially hazardous solvents. researchgate.net Green chemistry principles advocate for the use of safer, more environmentally benign solvents and catalysts. researchgate.netosi.lv Recent advancements in the synthesis of chromone and chromanone derivatives have focused on eco-friendly approaches, such as microwave-assisted synthesis and the use of non-toxic catalysts, to reduce environmental impact. researchgate.netosi.lvresearchgate.net

Waste Generation: The efficiency of the chemical synthesis, often measured by metrics like atom economy and E-factor, determines the amount of waste produced. scielo.org.co By-products, unreacted starting materials, and used solvents contribute to the waste stream, which requires appropriate treatment and disposal.

The following table illustrates the types of data that would be collected for an LCA of the synthesis of this compound.

| Life Cycle Stage | Input | Output (to Environment) | Potential Environmental Impact |

| Raw Material Extraction | Energy, Water, Land | Emissions to air, water, and soil | Resource Depletion, Ecotoxicity |

| Chemical Synthesis | Precursor Chemicals, Solvents, Catalysts, Energy (Electricity, Heat) | Volatile Organic Compounds (VOCs), Greenhouse Gases (e.g., CO2), Liquid Waste (containing residual chemicals), Solid Waste | Global Warming, Smog Formation, Water Pollution, Soil Contamination |

| Purification | Solvents, Energy | Solvent Emissions, Chemical Waste | Air Pollution, Water Pollution |

| Transportation | Fuel | Exhaust Emissions | Global Warming, Air Pollution |

Application Phase: The environmental impact during the application of this compound would depend on its specific use. As a heterocyclic compound, it may find applications in pharmaceuticals, agrochemicals, or as a fragrance. derpharmachemica.commdpi.com Key considerations include:

Release to the Environment: The potential for the compound to be released into the environment during its use is a primary concern. This could occur through various pathways, such as wastewater from manufacturing facilities or runoff from agricultural applications.

Transformation and Degradation Products: Once in the environment, the compound may undergo transformation into other chemicals. The environmental impact of these degradation products would also need to be considered.

Bioaccumulation and Persistence Evaluation

The potential for a chemical to bioaccumulate in organisms and persist in the environment are key indicators of its long-term environmental risk.